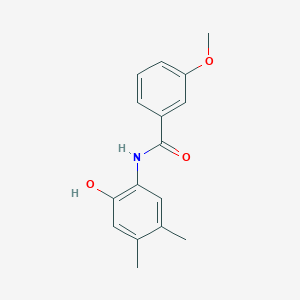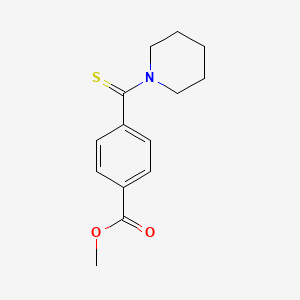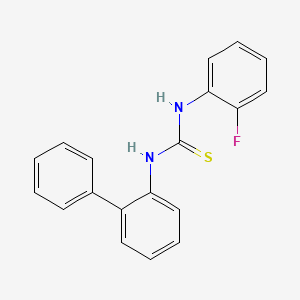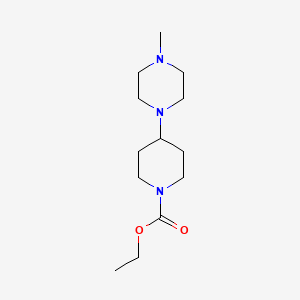
4-(3-methylbenzyl)-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylbenzyl)-1-piperazinecarbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a piperazine derivative that has a unique structure and properties, which make it a promising candidate for drug development, as well as other applications in the field of chemistry and biology.
Scientific Research Applications
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is in drug development. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to exhibit significant antimicrobial, antifungal, and antiparasitic activity, making it a potential candidate for the development of new drugs to combat infectious diseases. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been shown to have anticancer activity, making it a potential candidate for cancer therapy.
In addition to its applications in drug development, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has also been studied for its potential applications in the field of materials science. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have unique optical and electronic properties, making it a potential candidate for the development of new materials for electronic and optical devices.
Mechanism of Action
The mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, including DNA polymerase, RNA polymerase, and various kinases.
Biochemical and Physiological Effects:
4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to have various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In bacteria, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit cell growth and division, leading to cell death. In fungi, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. In parasites, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to inhibit the activity of various enzymes and proteins, leading to the disruption of key metabolic pathways and the death of the parasite.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments is its broad-spectrum activity against various organisms. 4-(3-methylbenzyl)-1-piperazinecarbaldehyde has been found to be active against bacteria, fungi, and parasites, making it a versatile compound for studying the effects of antimicrobial agents. Another advantage of using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is its unique structure and properties, which make it a promising candidate for drug development and materials science.
However, there are also some limitations to using 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in lab experiments. One limitation is the potential toxicity of the compound, which can limit its use in certain experiments. Another limitation is the lack of information on the long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, which can make it difficult to assess the safety of the compound.
Future Directions
There are several future directions for research on 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By modifying the structure of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new drugs with improved efficacy and safety profiles.
Another direction is the study of the mechanism of action of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde. By understanding the molecular mechanisms by which 4-(3-methylbenzyl)-1-piperazinecarbaldehyde inhibits key enzymes and proteins, it may be possible to develop new drugs with improved specificity and potency.
Finally, there is also potential for the use of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde in the field of materials science. By studying the unique optical and electronic properties of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde, it may be possible to develop new materials for use in electronic and optical devices.
Conclusion:
In conclusion, 4-(3-methylbenzyl)-1-piperazinecarbaldehyde is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a promising candidate for drug development, materials science, and other applications. While there are still many unanswered questions about the mechanism of action and long-term effects of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde exposure, research on this compound has the potential to lead to significant advances in science and medicine.
Synthesis Methods
The synthesis of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde involves the reaction of 3-methylbenzylamine with piperazine-1-carbaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde as a white crystalline solid. The purity and yield of 4-(3-methylbenzyl)-1-piperazinecarbaldehyde can be improved by using different solvents, catalysts, and reaction conditions.
properties
IUPAC Name |
4-[(3-methylphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12-3-2-4-13(9-12)10-14-5-7-15(11-16)8-6-14/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKDNWUMPJPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbenzyl)-1-piperazinecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)



![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)